molecular formula C8H7NOS2 B8699478 7-methoxy-1,3-benzothiazole-2-thiol

7-methoxy-1,3-benzothiazole-2-thiol

Cat. No.: B8699478
M. Wt: 197.3 g/mol
InChI Key: FIDWAAQFVRHGAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methoxy-1,3-benzothiazole-2-thiol is a sulfur-containing heterocyclic compound with the molecular formula C8H7NOS2 It is a derivative of benzothiazole, a structure that consists of a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-1,3-benzothiazole-2-thiol typically involves the condensation of 2-aminobenzenethiol with methoxy-substituted aldehydes or ketones. One common method includes the reaction of 2-aminobenzenethiol with 4-methoxybenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzothiazole ring.

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-1,3-benzothiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding benzothiazoline.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, benzothiazolines, and various substituted benzothiazoles, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    2-mercaptobenzothiazole: Another benzothiazole derivative with similar thiol functionality but without the methoxy group.

    4-methoxybenzothiazole: Lacks the thiol group but contains the methoxy substituent on the benzene ring.

    Benzothiazole-2-thiol: Similar structure but without the methoxy group.

Uniqueness

7-methoxy-1,3-benzothiazole-2-thiol is unique due to the presence of both the methoxy and thiol groups, which confer distinct chemical reactivity and biological activity. The methoxy group enhances the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes, while the thiol group is crucial for its reactivity and interaction with biological targets .

Properties

Molecular Formula

C8H7NOS2

Molecular Weight

197.3 g/mol

IUPAC Name

7-methoxy-3H-1,3-benzothiazole-2-thione

InChI

InChI=1S/C8H7NOS2/c1-10-6-4-2-3-5-7(6)12-8(11)9-5/h2-4H,1H3,(H,9,11)

InChI Key

FIDWAAQFVRHGAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1SC(=S)N2

Origin of Product

United States

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